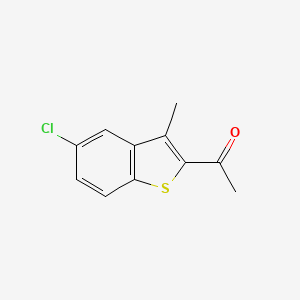

2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE

Description

The exact mass of the compound 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFYTUVWAHAYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346257 | |

| Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51527-18-5 | |

| Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-3-methyl-benzo[b]thiophen-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-acetyl-5-chloro-3-methylthianaphthene

CAS Number: 51527-18-5

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

2-Acetyl-5-chloro-3-methylthianaphthene, also known by its IUPAC name 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethanone, is a substituted aromatic heterocyclic compound. It belongs to the thianaphthene family, more systematically known as benzo[b]thiophene. This core structure, consisting of a benzene ring fused to a thiophene ring, is recognized as a "privileged scaffold" in the field of drug discovery.[1] The term "privileged" denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of novel therapeutic agents.

The benzo[b]thiophene nucleus is a cornerstone in the architecture of numerous pharmaceuticals, demonstrating a broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The specific substitutions on the this compound molecule—an acetyl group at the 2-position, a chloro group at the 5-position, and a methyl group at the 3-position—are strategically placed to modulate its electronic properties, lipophilicity, metabolic stability, and potential interactions with biological macromolecules.[1]

The acetyl group at the C2 position is a particularly noteworthy feature, as it not only influences the molecule's biological activity but also serves as a crucial synthetic handle for further molecular modifications.[1] This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a fundamental practice in modern drug development. The chloro substituent at the C5 position can significantly impact the compound's pharmacokinetic profile by altering its lipophilicity and resistance to metabolic degradation.[1]

This technical guide aims to provide a comprehensive overview of this compound, focusing on its chemical structure, synthesis, and the broader context of its potential applications in pharmaceutical research. While specific biological data for this exact compound is not extensively available in the public domain, this guide will leverage data from analogous structures and the well-established principles of medicinal chemistry to provide valuable insights for researchers in the field.

Chemical Structure and Properties

The foundational structure of this compound is the bicyclic benzo[b]thiophene ring system. The key functional groups are positioned as follows:

-

An acetyl group (-COCH₃) at the 2-position: This electron-withdrawing group influences the reactivity of the thiophene ring and provides a key site for further chemical derivatization.

-

A chloro group (-Cl) at the 5-position: This halogen atom modifies the electronic and steric properties of the benzene portion of the molecule.

-

A methyl group (-CH₃) at the 3-position: This small alkyl group can influence the molecule's conformation and interaction with binding sites.

A summary of the key identifiers for this compound is provided in the table below.

| Property | Value |

| CAS Number | 51527-18-5 |

| Molecular Formula | C₁₁H₉ClOS |

| Molecular Weight | 224.71 g/mol |

| IUPAC Name | 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethanone |

Synthetic Pathways: A Focus on Friedel-Crafts Acylation

The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of a 5-chloro-3-methylbenzo[b]thiophene precursor.[1] This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The overall synthetic strategy can be conceptualized in two main stages: the synthesis of the 5-chloro-3-methylbenzo[b]thiophene core, followed by its acylation.

Part 1: Synthesis of the 5-chloro-3-methylbenzo[b]thiophene Precursor

A plausible synthetic route to 5-chloro-3-methylbenzo[b]thiophene involves the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone.

Experimental Protocol:

-

Reaction Setup: To 300g of polyphosphoric acid, add 50g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

-

Heating: The mixture is stirred while the temperature is gradually increased to 120°C, at which point an exothermic reaction is initiated.

-

Reaction Maintenance: The reaction mixture is then maintained at 130°C for one hour with continuous stirring.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

-

Purification: The combined organic phases are dried and concentrated. The resulting residue is stirred in 200 ml of methanol and filtered. The filtrate is then concentrated to yield 5-chloro-3-methylbenzo[b]thiophene.

Part 2: Friedel-Crafts Acylation to Yield this compound

The final step in the synthesis is the introduction of the acetyl group onto the 2-position of the 5-chloro-3-methylbenzo[b]thiophene core. This is achieved through a Friedel-Crafts acylation reaction using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.

Conceptual Experimental Protocol:

-

Reaction Setup: A solution of 5-chloro-3-methylbenzo[b]thiophene in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Catalyst Addition: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the solution.

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TTC) or gas chromatography (GC).

-

Quenching and Work-up: Once the reaction is complete, the mixture is carefully quenched by pouring it onto ice, followed by the addition of hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Derivatization of the target compound to generate a chalcone library.

Future Research Directions

The current research landscape for this compound is still in its early stages. [1]While the broader benzo[b]thiophene class is well-explored, this specific substitution pattern represents a largely uninvestigated area of chemical space. [1] Future research efforts should focus on several key areas:

-

Validated Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol for this compound, along with comprehensive characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, and elemental analysis), is a critical first step.

-

Biological Screening: The synthesized compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities. Given the known activities of the benzo[b]thiophene scaffold, initial screening efforts could focus on anticancer, antimicrobial, and anti-inflammatory assays.

-

Library Synthesis and SAR Studies: Following the identification of any promising biological activity, a library of derivatives, such as chalcones, should be synthesized to explore the structure-activity relationships and optimize the potency and selectivity of the lead compound.

-

Computational Modeling: Molecular modeling and docking studies can be employed to predict the potential biological targets of this compound and its derivatives, providing valuable insights to guide further experimental work.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its foundation on the privileged benzo[b]thiophene scaffold, combined with its strategic functionalization, makes it a promising starting point for the discovery of novel therapeutic agents. While specific biological data for this compound remains to be elucidated, the well-established principles of medicinal chemistry and the known activities of related compounds provide a strong rationale for its further investigation. The synthetic and derivatization pathways outlined in this guide offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule.

References

-

Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene

Introduction

The benzo[b]thiophene, historically known as thianaphthene, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks for drug discovery. The specific compound, 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS No. 51527-18-5), combines several key functional groups: an acetyl moiety for further chemical modification, a chloro substituent that modulates electronic properties and can serve as a synthetic handle, and a methyl group.

Despite the established importance of this class of compounds, a review of scientific literature reveals a notable scarcity of dedicated research and published spectroscopic data for this specific molecule.[1] This guide is designed for researchers, chemists, and drug development professionals to bridge this gap. It serves as an in-depth, predictive guide to the spectroscopic characterization of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. By leveraging foundational spectroscopic principles and data from analogous structures, this document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides robust, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Overview

The structural features of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene are pivotal in determining its spectroscopic signature. The fusion of a benzene ring with a thiophene ring creates a rigid, aromatic system. The substituents dictate the electronic distribution and, consequently, the chemical environment of each atom.

-

Acetyl Group (-COCH₃) at C2: The electron-withdrawing nature of the carbonyl will significantly deshield adjacent protons and carbons. It provides a strong, characteristic signal in IR spectroscopy and directs key fragmentation pathways in mass spectrometry.

-

Methyl Group (-CH₃) at C3: This electron-donating group will slightly shield nearby nuclei.

-

Chloro Group (-Cl) at C5: As an electronegative, electron-withdrawing group, it influences the chemical shifts of the protons on the benzene ring. Its isotopic signature (³⁵Cl and ³⁷Cl) is a crucial diagnostic tool in mass spectrometry.

Caption: Structure of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1D ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 12 ppm centered at 6 ppm is typical.

-

1D ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm is standard.

-

2D NMR Acquisition (if required): For unambiguous assignments, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments are crucial for confirming connectivity between protons and carbons.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to three distinct regions: aliphatic methyl protons, aromatic protons, and the acetyl methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8-8.0 | d | 1H | H-4 | This proton is ortho to the electron-withdrawing chloro group and is part of the fused aromatic system, leading to a downfield shift. |

| ~ 7.7-7.9 | d | 1H | H-7 | This proton is peri to the acetyl group's carbonyl, which causes significant deshielding. |

| ~ 7.3-7.5 | dd | 1H | H-6 | This proton is ortho to the chloro group and will show coupling to both H-7 and H-4 (meta). |

| ~ 2.6 | s | 3H | C(2)-COCH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group. |

| ~ 2.5 | s | 3H | C(3)-CH₃ | The methyl group attached directly to the thiophene ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 192 | Quaternary (C=O) | C =O | The carbonyl carbon is the most deshielded and appears significantly downfield. |

| ~ 140-145 | Quaternary | C-7a | Fused aromatic ring junction carbon. |

| ~ 135-140 | Quaternary | C-3a | Fused aromatic ring junction carbon. |

| ~ 135-140 | Quaternary | C-2 | Carbon bearing the acetyl group. |

| ~ 130-135 | Quaternary | C-3 | Carbon bearing the methyl group. |

| ~ 130-135 | Quaternary | C-5 | Carbon bearing the chloro substituent. |

| ~ 125-130 | Tertiary (CH) | C-7 | Aromatic methine carbon. |

| ~ 122-127 | Tertiary (CH) | C-4 | Aromatic methine carbon. |

| ~ 120-125 | Tertiary (CH) | C-6 | Aromatic methine carbon. |

| ~ 30 | Primary (CH₃) | COC H₃ | Acetyl methyl carbon. |

| ~ 15 | Primary (CH₃) | C(3)-C H₃ | Thiophene-bound methyl carbon. |

Note: A commercial supplier provides access to spectral data, including ¹³C NMR, which can be used for experimental verification.[3]

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted IR Spectrum

The IR spectrum will be dominated by a strong carbonyl stretch, with other characteristic bands for the aromatic system and C-H bonds. Data from the closely related compound 2-acetyl-5-chlorothiophene shows similar expected vibrations.[4]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1675 | Strong | C=O Stretch | Aryl Ketone |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 800-600 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: The sample can be introduced via a Gas Chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum

The molecular formula is C₁₁H₉ClOS, with a molecular weight of approximately 224.71 g/mol .[1]

-

Molecular Ion (M⁺): The spectrum will show two distinct peaks for the molecular ion due to the natural isotopic abundance of chlorine:

-

M⁺ peak at m/z ≈ 224 (for the ³⁵Cl isotope).

-

M+2 peak at m/z ≈ 226 (for the ³⁷Cl isotope).

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a hallmark signature of a monochlorinated compound.

-

-

Key Fragmentation Pathways: The fragmentation will be directed by the most stable resulting ions. For ketones, alpha-cleavage is a dominant pathway.[5]

| Predicted m/z | Proposed Fragment | Rationale |

| 224 / 226 | [C₁₁H₉ClOS]⁺ | Molecular Ion (M⁺ / M+2) |

| 209 / 211 | [M - CH₃]⁺ | Base Peak. Loss of a methyl radical (•CH₃) from the acetyl group via alpha-cleavage to form a very stable acylium ion. |

| 181 / 183 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide (CO) from the acylium ion. |

digraph "Fragmentation_Pathway" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=9, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];MolIon [label="Molecular Ion\n[C₁₁H₉ClOS]⁺˙\nm/z = 224/226"]; LossMe [label="- •CH₃\n(α-cleavage)"]; Acylium [label="Acylium Ion\n[C₁₀H₆ClOS]⁺\nm/z = 209/211\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LossCO [label="- CO"]; Fragment2 [label="[C₉H₆ClS]⁺\nm/z = 181/183"];

MolIon -> LossMe [style=invis]; LossMe -> Acylium [style=invis]; Acylium -> LossCO [style=invis]; LossCO -> Fragment2 [style=invis];

{rank=same; MolIon; LossMe; Acylium;} {rank=same; Acylium; LossCO; Fragment2;}

MolIon -> Acylium [label="-15 Da"]; Acylium -> Fragment2 [label="-28 Da"]; }

Caption: Predicted primary fragmentation pathway for the title compound in EI-MS.

Integrated Spectroscopic Analysis

Confirming the structure of a novel or uncharacterized compound requires the synergistic use of multiple analytical techniques. The workflow below illustrates how data from MS, IR, and NMR are integrated for a comprehensive and trustworthy structural assignment.

Caption: Integrated workflow for structural confirmation.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. By outlining the expected outcomes from NMR, IR, and Mass Spectrometry and providing standardized protocols, it equips researchers with the necessary tools to confidently characterize this compound. The convergence of data from these three orthogonal techniques—molecular formula and halogen presence from MS, functional group identification from IR, and the definitive connectivity map from NMR—provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

References

-

PubChem. (n.d.). 2-Acetyl-5-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Parlak, C., et al. (2014). Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 67-73. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetyl-5-chlorothiophene. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Nikolova, P., et al. (2012). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 17(9), 11058-11068. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE(51527-18-5) 13C NMR spectrum [chemicalbook.com]

- 4. Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility and Stability of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (syn. 2-acetyl-5-chloro-3-methylthianaphthene). As a novel compound, public data on its physicochemical properties are not available. This document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines theoretical predictions based on the molecule's structure and provides detailed, field-proven experimental protocols to determine its solubility in relevant organic solvents and to assess its chemical stability under forced degradation conditions. The methodologies described herein are designed to generate the critical data required for preformulation, process development, and regulatory submissions.

Introduction: Understanding the Molecule

2-acetyl-5-chloro-3-methylbenzo[b]thiophene is a substituted aromatic heterocyclic compound. Its structure is built upon a benzo[b]thiophene core, which is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The specific substitutions—a 2-acetyl group, a 5-chloro atom, and a 3-methyl group—confer a unique set of physicochemical properties that dictate its behavior in solution and its chemical robustness.

-

Benzo[b]thiophene Core: A bicyclic aromatic system composed of a benzene ring fused to a thiophene ring. This core is generally hydrophobic and thermally stable.[2][3]

-

2-Acetyl Group (-COCH₃): An electron-withdrawing group that introduces a site for potential hydrogen bonding (as an acceptor) and serves as a synthetic handle for further molecular modifications.

-

5-Chloro Group (-Cl): A halogen that increases lipophilicity and can influence the electronic properties of the aromatic system.

-

3-Methyl Group (-CH₃): An electron-donating group that adds to the molecule's steric bulk and lipophilicity.

Given its structure, this compound is likely utilized as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] A thorough understanding of its solubility and stability is therefore paramount for its effective use in drug discovery and development.

Solubility Profile Assessment

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in formulation.[5] The following sections provide a strategy for predicting and experimentally determining the solubility of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene.

Theoretical Solubility Prediction

Based on the principle of "like dissolves like," the solubility of the title compound can be predicted by analyzing its structural features.[6]

-

Polarity and Hydrogen Bonding: The benzo[b]thiophene core is largely non-polar.[3] The acetyl group's carbonyl oxygen is a hydrogen bond acceptor, which may afford some solubility in protic solvents. However, the molecule lacks hydrogen bond donors. The chloro and methyl groups contribute to its non-polar character.

-

Overall Prediction: The molecule is expected to be poorly soluble in highly polar solvents like water but should exhibit good solubility in a range of common organic solvents.[2][7] The large, hydrophobic surface area of the fused ring system is the dominant factor.[6] Solubility is likely to be highest in non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane), with moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and lower alcohols (e.g., ethanol, methanol).

Recommended Solvent Panel for Screening

To establish a comprehensive solubility profile, a diverse panel of solvents should be used, covering a range of polarities and functionalities relevant to pharmaceutical processing.

| Solvent Class | Recommended Solvents | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High solubilizing power; common in early discovery for stock solutions. |

| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Common in synthesis, purification, and formulation (Class 3 solvents). |

| Non-Polar | Toluene, Heptane | Representative of non-polar environments; used in synthesis and crystallization. |

| Chlorinated | Dichloromethane (DCM) | Excellent solubilizing power for many organic compounds; used in synthesis. |

| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Common solvents for synthesis, extraction, and chromatography. |

| Ketones | Acetone | A versatile polar aprotic solvent used in cleaning and synthesis. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the equilibrium thermodynamic solubility of a compound.[8] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 2-acetyl-5-chloro-3-methylbenzo[b]thiophene to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed glass vial. The excess solid is critical to ensure equilibrium with a saturated solution.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For novel compounds, 24-48 hours is a typical starting point. Visual confirmation of remaining solid is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a filter syringe (e.g., 0.22 µm PTFE filter).

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or UPLC-UV.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard calibration curve.

Data Presentation: Solubility Summary

Quantitative results should be organized into a clear table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Heptane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Solubility classifications can be based on USP definitions.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of a compound is a regulatory requirement and is fundamental to ensuring its quality, efficacy, and safety.[1] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10]

Theoretical Stability Considerations

The structure of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene suggests several potential degradation pathways:

-

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone.[11] This is a common degradation pathway for sulfur-containing heterocycles.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the acetyl group, though this is less likely without strong catalysis.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light, leading to complex reaction pathways.[12]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (e.g., Q1A, Q1B).[13] The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without destroying the molecule entirely.[14]

General Setup:

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each condition, include a control sample stored at ambient temperature and protected from light.

-

Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Procedure: Add an equal volume of 0.2 M HCl to the stock solution. Incubate in a water bath. Before analysis, neutralize the sample with an equivalent amount of 0.2 M NaOH.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-

Procedure: Add an equal volume of 0.2 M NaOH to the stock solution. Incubate in a water bath. Before analysis, neutralize the sample with an equivalent amount of 0.2 M HCl.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Add an equal volume of 6% hydrogen peroxide to the stock solution. Store at room temperature, protected from light.

-

-

Thermal Degradation:

-

Condition: 80 °C (in solution and as solid).

-

Procedure (Solution): Incubate the stock solution in a sealed vial in an oven.

-

Procedure (Solid): Place the solid compound in a glass vial in an oven. Periodically dissolve a sample for analysis.

-

-

Photostability:

-

Condition: As per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13][15]

-

Procedure: Expose the solid compound and a solution to a calibrated light source in a photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[16]

-

Development of a Stability-Indicating Method

A crucial component of stability testing is the use of an analytical method that can resolve the parent compound from all significant degradation products, impurities, and excipients.[1] This is typically a reverse-phase HPLC or UPLC method with UV detection.

Key Steps:

-

Analyze all stressed samples.

-

Ensure baseline separation between the main peak (parent compound) and any new peaks (degradation products).

-

Perform peak purity analysis (e.g., using a photodiode array detector) to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |

| 0.1 M NaOH, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 24 | [Value] | [Value] | [Value] | [Value] |

| 80 °C (Solid) | 48 | [Value] | [Value] | [Value] | [Value] |

| Photostability (ICH Q1B) | - | [Value] | [Value] | [Value] | [Value] |

Visualization: Potential Degradation Pathways

Caption: Predicted Degradation Pathways for the Compound.

Summary and Recommendations

This guide provides a robust, scientifically-grounded strategy for determining the essential solubility and stability characteristics of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. While no public data exists for this specific molecule, its structural components allow for rational prediction and, more importantly, the design of definitive experiments.

Key Recommendations for Researchers:

-

Handling and Storage: Based on theoretical analysis, the compound is expected to be a stable solid. It should be stored in well-sealed containers, protected from light, and at controlled room temperature or refrigerated conditions to minimize potential long-term degradation.

-

Solvent Selection: For synthetic and analytical purposes, polar aprotic solvents like DMSO, THF, and acetone, as well as chlorinated solvents like DCM, are predicted to be effective. For formulation development, solubility in pharmaceutically acceptable solvents like ethanol and IPA should be carefully quantified.

-

Stability Liability: The primary stability concern is likely oxidation of the thiophene sulfur. Care should be taken to avoid prolonged exposure to oxidizing agents and excessive light. The stability-indicating method developed through forced degradation studies will be critical for monitoring the purity of this compound over time.

By following the protocols outlined in this guide, drug development professionals can generate the necessary data to confidently advance 2-acetyl-5-chloro-3-methylbenzo[b]thiophene through the development pipeline.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Raval, A. et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Science and Technology. [Link]

-

Nguyen, B. N. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Van den Mooter, G. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Karp, A. M. et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

-

Stability Studies. FDA Guidelines for Photostability Testing: A Step-by-Step Guide. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

Wable, J. B. et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

-

Nguyen, B. N. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace by Typeset. [Link]

-

Karp, A. M. et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

-

Bergström, C. A. S. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]

-

Solubility of Things. Solubility of Benzothiophene. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ChemBK. (2022). benzothiophene. [Link]

-

Solubility of Things. Functional Groups: Definition and Importance. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

-

Chemistry For Everyone. (2025). How Do Functional Groups Affect Compound Properties In Chemistry?. YouTube. [Link]

-

Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

-

Xu, P. et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]

-

The Good Scents Company. benzothiophene. [Link]

-

ResearchGate. (2015). Molecular structures of benzothiophene derivatives. [Link]

-

Chemistry For Everyone. (2025). How Do Functional Groups Affect Chemical Properties?. YouTube. [Link]

-

Cryle, M. J. et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]

-

KTU ePubl. Functionalization and properties investigations of benzothiophene derivatives. [Link]

-

ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 5. scispace.com [scispace.com]

- 6. tutorchase.com [tutorchase.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. onyxipca.com [onyxipca.com]

- 10. acdlabs.com [acdlabs.com]

- 11. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 13. database.ich.org [database.ich.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. q1scientific.com [q1scientific.com]

- 16. 3 Important Photostability Testing Factors [sampled.com]

Quantum Chemical Blueprint for 2-Acetyl-5-chloro-3-methylthianaphthene: A Technical Guide for Drug Discovery Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar for accelerating the discovery and development of novel therapeutic agents. This technical guide is crafted for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of quantum chemical calculations as applied to 2-acetyl-5-chloro-3-methylthianaphthene. This molecule, a substituted benzothiophene, belongs to a class of heterocyclic compounds renowned for their diverse biological activities and presence in numerous approved drugs.[1] As this specific derivative remains largely unexplored, this guide serves as a comprehensive roadmap for its theoretical characterization, offering insights that can inform and guide future empirical studies. We will delve into the "why" and "how" of quantum chemical calculations, moving beyond a mere recitation of steps to a nuanced discussion of the rationale behind methodological choices and the interpretation of the resulting data.

The Strategic Importance of this compound: A Privileged Scaffold

This compound, also known as 2-acetyl-5-chloro-3-methylbenzo[b]thiophene, is built upon the thianaphthene (benzothiophene) core, a bicyclic aromatic heterocycle. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The specific substitutions on this molecule—an acetyl group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position—are not arbitrary. Each functional group is strategically placed to modulate the electronic properties, reactivity, lipophilicity, and metabolic stability of the compound, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[1]

The acetyl group, for instance, can act as a hydrogen bond acceptor and provides a synthetic handle for further molecular modifications. The chloro substituent influences the molecule's overall electronic landscape and can enhance its binding affinity to target proteins through halogen bonding. The methyl group can contribute to hydrophobic interactions within a binding pocket. Understanding the interplay of these substituents at a quantum mechanical level is paramount for predicting the molecule's behavior and for the rational design of more potent and selective analogs.

The Computational Microscope: A Primer on Density Functional Theory (DFT)

To probe the electronic structure and properties of this compound, we employ Density Functional Theory (DFT), a robust and widely used quantum chemical method. DFT strikes an effective balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.[2] The core principle of DFT is that the ground-state electronic energy and all other electronic properties of a molecule are uniquely determined by its electron density.

The Causality of Method Selection: Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For a molecule like this compound, which contains sulfur and chlorine atoms, careful consideration is necessary.

-

Exchange-Correlation Functional: We will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational chemistry, known for its reliability in predicting the geometries and electronic properties of a wide range of organic molecules. For enhanced accuracy, especially in capturing non-covalent interactions, the M06-2X functional is also a highly recommended alternative, having shown strong performance for sulfur-containing compounds.[2][3][4][5]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For our calculations, the Pople-style 6-31G(d) basis set will be employed. This is a split-valence basis set that provides a good compromise between accuracy and computational expense. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding in molecules containing second-row elements like sulfur and chlorine. For more precise calculations, a larger basis set such as 6-311+G(d,p) could be used, which includes diffuse functions ("+") to better describe anions and weak interactions, and polarization functions on hydrogen atoms ("p").

The Computational Workflow: From Structure to Insight

The following section details the step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Caption: A schematic of the quantum chemical calculation workflow.

Experimental Protocol: Step-by-Step Methodology

Software: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Step 1: 3D Structure Preparation

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

-

Create an input file for the chosen quantum chemistry software.

-

Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

Provide the Cartesian coordinates of the atoms from the pre-optimized structure.

-

Initiate the geometry optimization calculation. This is an iterative process where the software systematically adjusts the atomic positions to find the lowest energy conformation.[21][22]

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

The primary purpose of this step is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[19]

-

A true minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating a re-optimization.

-

The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.[24][25][26][27]

Step 4: Electronic Property Calculation

-

With the validated minimum energy structure, perform a single-point energy calculation to obtain a detailed analysis of the electronic properties.

-

Key properties to be calculated include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[28][29][30][31][32]

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface.[1][33][34][35][36]

-

Mulliken Population Analysis: A method to estimate the partial atomic charges on each atom in the molecule.[37][38][39][40][41]

-

Interpreting the Quantum Chemical Data: From Numbers to Knowledge

The true value of quantum chemical calculations lies in the interpretation of the generated data to derive actionable insights for drug design.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[28][29][30][31][32] A smaller HOMO-LUMO gap suggests higher reactivity.

Caption: The HOMO-LUMO energy gap.

Data Presentation: Calculated Electronic Properties

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.089 | -2.42 |

| HOMO-LUMO Gap (ΔE) | 0.165 | 4.49 |

Note: These are hypothetical but realistic values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution around the molecule.[1][33][34][35][36] It is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding. For this compound, we would expect to see negative potential (red) around the oxygen atom of the acetyl group and a region of positive potential (blue) near the hydrogen atoms.

Mulliken Population Analysis

Mulliken population analysis provides a quantitative estimate of the partial charge on each atom.[37][38][39][40][41] This data can help in understanding the charge distribution and dipole moment of the molecule, which in turn influence its solubility and ability to cross biological membranes.

Data Presentation: Selected Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| S1 | +0.15 |

| C2 (acetyl) | +0.35 |

| O (acetyl) | -0.45 |

| C5 (chloro) | +0.05 |

| Cl | -0.12 |

Note: These are hypothetical but realistic values for illustrative purposes.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust framework for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed workflow and applying the principles of data interpretation discussed herein, researchers can gain profound insights into the electronic structure, reactivity, and potential intermolecular interactions of this promising, yet understudied, molecule. The calculated properties, such as the HOMO-LUMO gap, molecular electrostatic potential map, and Mulliken charges, provide a solid theoretical foundation for the rational design of novel benzothiophene derivatives with enhanced therapeutic potential. The next logical steps would involve using these quantum chemical descriptors to perform molecular docking studies with relevant biological targets and to develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a series of related compounds.

References

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

- Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides.

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

MSU HPCC User Documentation. (n.d.). GAMESS-US. Retrieved from [Link]

-

Supercomputing Wales Portal. (n.d.). Guide to running GAMESS-US. Retrieved from [Link]

- Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides.

-

SAS User Documentation. (n.d.). GAMESS. Retrieved from [Link]

-

Computational Chemistry Group. (n.d.). Mulliken population analysis. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). HOMO/LUMO. Retrieved from [Link]

- Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides.

-

FACCTs. (n.d.). ORCA 6.0 Manual. Retrieved from [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

- Poirier, R., & Tfail, A. (2018). An Assessment of Computational Methods for Calculating Accurate Structures and Energies of Bio-Relevant Polysulfur/Selenium-Containing Compounds. Molecules, 23(12), 3296.

-

Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

-

RCC User Guide. (n.d.). ORCA. Retrieved from [Link]

- Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.

-

Ohio Supercomputer Center. (n.d.). Orca 4.1.0 manual. Retrieved from [Link]

-

DIPC Technical Documentation. (n.d.). GAMESS. Retrieved from [Link]

-

ritemyte. (2023). Homo lumo explained. Retrieved from [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

FACCTs. (n.d.). ORCA 6.1.1 Manual. Retrieved from [Link]

-

Ghent Quantum Chemistry Group. (n.d.). Calculating the Mulliken population. Retrieved from [Link]

-

University of Torino. (n.d.). Chlorine Basis-Sets. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

CASTEP. (n.d.). Mulliken population analysis. Retrieved from [Link]

-

YouTube. (2024). How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. Retrieved from [Link]

-

YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

-

ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations?. Retrieved from [Link]

-

Materials Computation Center. (n.d.). Quantum Chemistry with GAMESS. Retrieved from [Link]

-

Scribd. (n.d.). Orca Manual 3 0 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorine (3111/3111/1) Gaussian basis set. Retrieved from [Link]

-

ResearchGate. (n.d.). Gaussian09 and GaussView05 Guide. Retrieved from [Link]

-

Prezi. (n.d.). Gaussian Calculation Tutorial. Retrieved from [Link]

-

ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software?. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

-

ResearchGate. (n.d.). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. Retrieved from [Link]

-

YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. Retrieved from [Link]

-

Scribd. (n.d.). Gaussian Electronic Structure Guide. Retrieved from [Link]

-

YouTube. (2021). Gaussian Opt+Freq Output Tour and Pro Tips. Retrieved from [Link]

-

YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. Retrieved from [Link]

-

ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Benchmark of density functional theory methods for the study of organi" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. GAMESS-US - MSU HPCC User Documentation [docs.icer.msu.edu]

- 7. portal.supercomputing.wales [portal.supercomputing.wales]

- 8. GAMESS - SAS User Documentation [userdocs.hpc.sav.sk]

- 9. ORCA 6.0 Manual [faccts.de]

- 10. medium.com [medium.com]

- 11. ORCA - RCC User Guide [docs.rcc.uchicago.edu]

- 12. 36437618-9c63-42c0-9948-50fe5988e3d8.filesusr.com [36437618-9c63-42c0-9948-50fe5988e3d8.filesusr.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mcc.illinois.edu [mcc.illinois.edu]

- 15. scribd.com [scribd.com]

- 16. prezi.com [prezi.com]

- 17. researchgate.net [researchgate.net]

- 18. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 19. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 20. youtube.com [youtube.com]

- 21. scribd.com [scribd.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. HOMO/LUMO [ch301.cm.utexas.edu]

- 29. ossila.com [ossila.com]

- 30. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 31. Homo lumo explained - ritemyte [ritemyte.weebly.com]

- 32. learn.schrodinger.com [learn.schrodinger.com]

- 33. chemrxiv.org [chemrxiv.org]

- 34. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 35. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 36. researchgate.net [researchgate.net]

- 37. Mulliken [cup.uni-muenchen.de]

- 38. Calculating the Mulliken population [gqcg.github.io]

- 39. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 40. m.youtube.com [m.youtube.com]

- 41. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 2-acetyl-5-chloro-3-methylthianaphthene

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 2-Acetyl-5-chloro-3-methylthianaphthene

Abstract

This technical guide delineates a prospective pathway for the discovery and synthesis of this compound, a compound for which there is limited specific information in the current scientific literature. By drawing parallels with the well-documented chemistry of its structural analog, 2-acetyl-5-chlorothiophene, and established methodologies for the synthesis of thianaphthene derivatives, this document provides a scientifically grounded, hypothetical framework for its creation and study. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the strategic design of synthetic routes for novel heterocyclic compounds. We will explore the rationale behind the proposed experimental choices, detail a step-by-step synthetic protocol, and discuss potential applications based on the chemical attributes of related structures.

Introduction: The Thianaphthene Scaffold in Medicinal Chemistry

Thianaphthene, also known as benzothiophene, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, consisting of a fused benzene and thiophene ring, serves as a versatile template for the design of biologically active molecules. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the aromatic system provides a platform for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. Thianaphthene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The exploration of novel substitution patterns on the thianaphthene core, such as the target molecule this compound, is a promising avenue for the discovery of new therapeutic agents.

Rationale for the Proposed Synthetic Strategy

Given the absence of a documented synthesis for this compound, a logical approach is to construct the thianaphthene ring system first, followed by functionalization. A common and effective method for synthesizing substituted thianaphthenes is through the cyclization of a substituted thiophene. This guide proposes a multi-step synthesis starting from a readily available thiophene derivative. The choice of a Friedel-Crafts acylation for introducing the acetyl group is based on its high efficiency and well-established mechanism in aromatic systems.

Proposed Synthesis of this compound

The proposed synthetic pathway is a multi-step process designed to build the target molecule from simpler, commercially available precursors. Each step is based on well-established chemical transformations.

Step 1: Synthesis of 2-Acetyl-5-chlorothiophene

The initial step involves the synthesis of 2-acetyl-5-chlorothiophene, a known compound that serves as a key intermediate. This reaction is typically achieved through the Friedel-Crafts acylation of 2-chlorothiophene.

Experimental Protocol:

-

To a stirred solution of 2-chlorothiophene (1 equivalent) in a suitable solvent such as dichloromethane, add aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0°C.

-

After the addition is complete, allow the mixture to stir for 15-20 minutes.

-

Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-acetyl-5-chlorothiophene.[1]

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Chlorothiophene | 118.58 | 1.0 |

| Aluminum Chloride | 133.34 | 1.1 |

| Acetyl Chloride | 78.50 | 1.1 |

| Dichloromethane | 84.93 | Solvent |

Subsequent Hypothetical Steps towards this compound

The following steps outline a plausible, yet hypothetical, route from the synthesized 2-acetyl-5-chlorothiophene to the target molecule. These steps are based on established reactions in heterocyclic chemistry.

3.2.1. Step 2 (Proposed): Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, such as a thiophene.

Experimental Protocol (Proposed):

-

In a reaction vessel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.5 equivalents) to N,N-dimethylformamide (DMF) (1.5 equivalents) at 0°C.

-

To this reagent, add a solution of 2-acetyl-5-chlorothiophene (1 equivalent) in DMF.

-

Heat the reaction mixture to 60-70°C and stir for several hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into a solution of sodium acetate in water.

-

Filter the resulting precipitate and wash with water to obtain the crude 3-formyl-2-acetyl-5-chlorothiophene.

3.2.2. Step 3 (Proposed): Wolff-Kishner or Clemmensen Reduction of the Formyl Group

To obtain the desired 3-methyl group, the formyl group introduced in the previous step needs to be reduced.

Experimental Protocol (Proposed - Wolff-Kishner):

-

To a solution of the 3-formyl-2-acetyl-5-chlorothiophene (1 equivalent) in a high-boiling solvent like diethylene glycol, add hydrazine hydrate (excess) and potassium hydroxide (catalytic amount).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.

-

Wash the organic layer with dilute acid and then with water.

-

Dry the organic layer and concentrate to yield 2-acetyl-5-chloro-3-methylthiophene.

3.2.3. Step 4 (Proposed): Annulation to Form the Thianaphthene Ring

The final step involves the construction of the fused benzene ring. This can be approached through various strategies, one of which is a reaction sequence involving the introduction of a side chain that can undergo intramolecular cyclization. A plausible approach would involve a Heck reaction followed by cyclization.

Experimental Protocol (Proposed - Heck Reaction and Cyclization):

-

Couple the 2-acetyl-5-chloro-3-methylthiophene with a suitable vinyl partner (e.g., a vinyl halide) under Heck coupling conditions (palladium catalyst, phosphine ligand, and a base).

-

The resulting diene can then be subjected to an intramolecular Diels-Alder reaction or other cyclization methods to form the bicyclic thianaphthene system. The specifics of this step would require significant experimental optimization.

Visualization of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Potential Applications and Future Directions

Based on the structural motifs present in the target molecule, several potential applications can be hypothesized:

-

Antimicrobial Agents: Thiophene derivatives are known to exhibit antimicrobial properties. The combination of a halogen, an acetyl group, and a methyl group on the thianaphthene core could lead to compounds with activity against drug-resistant bacteria.[2]

-

Anti-inflammatory Agents: The thianaphthene scaffold is present in several anti-inflammatory drugs. The target molecule could be screened for its ability to inhibit key inflammatory mediators.

-

Kinase Inhibitors: The acetyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors. The overall structure could be docked into the ATP-binding sites of various kinases to explore its potential as an anticancer agent.

Further research should focus on the successful synthesis and characterization of this compound. Once synthesized, its biological activity can be evaluated through a battery of in vitro and in vivo assays.

Conclusion

While the specific remain to be written, this guide provides a robust, scientifically-grounded roadmap for its synthesis and exploration. By leveraging established chemical principles and drawing parallels with known compounds, we have outlined a clear path for researchers to follow. The successful synthesis of this novel thianaphthene derivative would not only be a valuable addition to the chemical literature but also holds the potential for the discovery of new therapeutic agents.

References

-

ResearchGate. (PDF) Synthesis of P005091. Available at: [Link]

- Google Patents. UNITED STATES PATENT OFFICE.

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

PubMed. Derivatives of thianaphthene. Available at: [Link]

- Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

The Good Scents Company. 2-acetyl-5-methyl thiophene, 13679-74-8. Available at: [Link]

-

National Center for Biotechnology Information. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem. Available at: [Link]

- Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

-

Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Acetyl-5-chloro-3-methylthianaphthene Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thianaphthene (benzo[b]thiophene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this family: 2-acetyl-5-chloro-3-methylthianaphthene. We will delve into the untapped potential of its derivatives, exploring promising avenues for the development of novel therapeutics. This document serves as a comprehensive resource, providing not only a scientific rationale for the investigation of these compounds but also detailed, actionable protocols for their synthesis and biological evaluation. By synthesizing existing knowledge on related thiophene and thianaphthene analogs, this guide aims to empower researchers to systematically explore the antimicrobial, anti-inflammatory, and anticancer activities of this intriguing class of molecules.

Introduction: The Thianaphthene Scaffold - A Foundation for Diverse Biological Activity

Thianaphthene, or benzo[b]thiophene, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This aromatic system is of significant interest in drug discovery due to its structural rigidity and ability to participate in various non-covalent interactions with biological targets. The electronic properties of the thianaphthene core can be readily modulated by the introduction of various substituents, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and a host of other therapeutic properties.[1][3][4][5]

The subject of this guide, this compound, presents a unique starting point for medicinal chemistry campaigns. The acetyl group at the 2-position is a versatile synthetic handle, readily allowing for the construction of a diverse library of derivatives, most notably chalcones. The chloro and methyl substitutions at the 5- and 3-positions, respectively, are expected to influence the molecule's lipophilicity, metabolic stability, and overall steric and electronic profile, thereby impacting its biological activity.

This guide will systematically explore the potential of this compound derivatives in three key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer applications.

Potential Antimicrobial Activity

Heterocyclic compounds containing sulfur and nitrogen have long been a cornerstone in the development of antimicrobial agents.[6] The thianaphthene nucleus is no exception, with numerous derivatives demonstrating potent activity against a range of bacterial and fungal pathogens.

Rationale for Antimicrobial Potential

The antimicrobial activity of thiophene-containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the sulfur atom and the aromatic system can facilitate interactions with microbial enzymes and proteins. Furthermore, the introduction of specific pharmacophores can enhance this activity. For instance, the formation of chalcones from 2-acetylthianaphthene introduces an α,β-unsaturated ketone moiety, a known Michael acceptor that can react with nucleophilic residues in microbial proteins, leading to enzyme inactivation and cell death.[7]

Proposed Synthesis of Antimicrobial Derivatives: Chalcone Synthesis

A primary route to derivatize this compound for antimicrobial screening is through the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the 2-acetyl group with various aromatic or heteroaromatic aldehydes.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted aromatic aldehyde in ethanol.

-

Base Addition: While stirring at room temperature, slowly add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the reaction mixture.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified chalcone.

-

Characterization: Confirm the structure of the synthesized chalcones using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

Based on studies of related chalcones, the following SAR can be hypothesized for the antimicrobial activity of this compound derivatives:

-